(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid
Overview
Description
(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid: is a boronic acid derivative with a unique structure that includes a dihydro-1,3-oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-phenylboronic acid with 2-aminoethanol under specific conditions to form the oxazine ring . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxazine ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: In organic synthesis, (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine: Its unique structure allows it to interact with biological targets in novel ways, making it a candidate for drug discovery and development .
Industry: In material science, this compound can be used to create advanced materials with specific properties. Its ability to form stable boronic esters makes it useful in the design of sensors and other functional materials .
Mechanism of Action
The mechanism by which (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid exerts its effects is primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with various molecular targets. The oxazine ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the oxazine ring, making it less versatile in terms of hydrogen bonding and non-covalent interactions.
(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic ester: Similar structure but with an ester group instead of the boronic acid group, affecting its reactivity and applications.
Uniqueness: The presence of both the boronic acid group and the oxazine ring in (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid makes it unique. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c13-11(14)9-4-2-8(3-5-9)10-12-6-1-7-15-10/h2-5,13-14H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASSAUSIPZASKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NCCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657138 | |
Record name | [4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-68-2 | |
Record name | [4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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